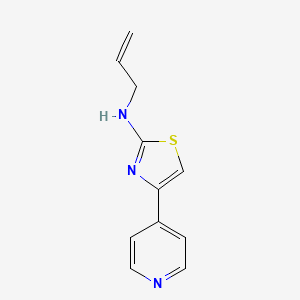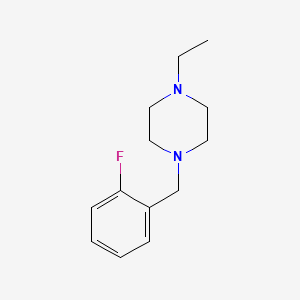![molecular formula C22H22BrN3O B4558520 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)
3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
Descripción general
Descripción
Pyrazole derivatives are a class of organic compounds that have attracted considerable interest due to their wide range of biological activities and applications in various fields of chemistry. The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving hydrazones.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through several methods, including the condensation of equimolar equivalents of phenyl-substituted hydrazines and carbonyl compounds in the presence of catalysts or under basic conditions. A specific example is the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, achieved through condensation under basic conditions in boiling ethanol, demonstrating the versatility of pyrazole synthesis methods (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and can provide insights into the compound's chemical behavior. For example, X-ray crystallography has been used to determine the structure of novel antipyrine derivatives, highlighting the importance of intermolecular interactions in the solid-state structure of these compounds (Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structure Determination
Research has been conducted on the synthesis and structural determination of related compounds, highlighting the importance of pyrazole derivatives in organic chemistry. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the methodologies employed in obtaining pyrazole derivatives with potential applications in various fields, including medicinal chemistry and material science (Kariuki et al., 2022).
Antimicrobial and Antifungal Activities
Pyrazole derivatives have shown promising antimicrobial and antifungal activities. For example, the study of pyridine-2(1H)-thione derivatives revealed the synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, which exhibited in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Liquid Crystalline Properties
The investigation into the liquid crystalline properties of Schiff base and cinnamate central linkages involving 1,3,5-trisubstituted pyrazolone ring systems provides insights into the potential applications of pyrazole derivatives in the development of new materials with unique properties (Thaker et al., 2013).
Anticancer Activities
Research on pyrazole derivatives has also extended to the evaluation of their anticancer activities. Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities, indicating the versatility of pyrazole derivatives in biological applications (Zhu et al., 2014).
Fluorescence and Spectroscopic Studies
The synthesis and fluorescent assessment of pyrazoline derivatives through experimental and theoretical studies showcase the potential of pyrazole derivatives in the development of fluorescent materials for various applications, including sensors and bioimaging (Ibrahim et al., 2016).
Propiedades
IUPAC Name |
(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-3-25(4-2)21(27)14-13-18-16-26(20-11-6-5-7-12-20)24-22(18)17-9-8-10-19(23)15-17/h5-16H,3-4H2,1-2H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHQCWMOKSPLJM-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![N-{5-[(isobutylamino)carbonyl]-1-methyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4558460.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)
![8-(2,6-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4558469.png)
![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)
![1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)
![4-bromo-N-{[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558533.png)
![N-[3-(diethylamino)propyl]-N'-phenylthiourea](/img/structure/B4558535.png)